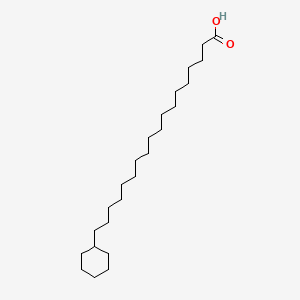

18-Cyclohexyloctadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

18-Cyclohexyloctadecanoic acid is a long-chain fatty acid with the molecular formula C24H46O2. It is characterized by the presence of a cyclohexyl group attached to an octadecanoic acid chain. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 18-Cyclohexyloctadecanoic acid typically involves the hydrogenation of cyclohexyl derivatives followed by esterification and subsequent hydrolysis. One common method includes the catalytic hydrogenation of cyclohexene to cyclohexane, followed by its reaction with octadecanoic acid under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors and esterification units. The process involves stringent control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 18-Cyclohexyloctadecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

Reduction: Formation of cyclohexyl alcohols.

Substitution: Formation of halogenated cyclohexyl derivatives.

Applications De Recherche Scientifique

18-Cyclohexyloctadecanoic acid has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.

Industry: Utilized in the production of surfactants, lubricants, and plasticizers

Mécanisme D'action

The mechanism of action of 18-Cyclohexyloctadecanoic acid involves its interaction with cell membranes, where it integrates into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also modulate signaling pathways by interacting with membrane-bound receptors and enzymes, influencing cellular processes such as apoptosis and inflammation .

Comparaison Avec Des Composés Similaires

Stearic Acid: A saturated fatty acid with a similar long-chain structure but lacking the cyclohexyl group.

Cyclohexylstearic Acid: Similar to 18-Cyclohexyloctadecanoic acid but with variations in the position of the cyclohexyl group.

Cyclohexylpalmitic Acid: Another cyclohexyl derivative with a shorter carbon chain compared to this compound.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its cyclohexyl group enhances its stability and interaction with biological membranes, making it a valuable compound for various applications .

Activité Biologique

18-Cyclohexyloctadecanoic acid, a long-chain fatty acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by an 18-carbon chain with a cyclohexyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.

The molecular formula of this compound is C₁₈H₃₆O₂. Its unique structure contributes to its physicochemical properties, influencing its solubility and reactivity in biological systems.

Anti-inflammatory Activity

Fatty acids are known for their role in modulating inflammatory responses. The anti-inflammatory properties of long-chain fatty acids have been attributed to their ability to inhibit pro-inflammatory cytokines.

- Case Study : In an investigation of various fatty acids, it was shown that certain derivatives could reduce inflammation markers in vitro. Specifically, the inhibition of protein denaturation assays indicated that fatty acids could significantly lower inflammatory responses . Although direct studies on this compound are lacking, its structural analogs suggest a similar potential.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. Fatty acids can scavenge free radicals and enhance cellular antioxidant defenses.

- Research Insights : A comparative analysis of various fatty acids revealed that long-chain fatty acids exhibit substantial antioxidant activity through mechanisms such as lipid peroxidation inhibition . The structural characteristics of this compound may confer similar antioxidant effects.

Comparative Analysis of Related Fatty Acids

The following table summarizes the biological activities reported for various fatty acids closely related to this compound:

| Fatty Acid | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| Hexadecanoic Acid | Moderate | High | Moderate |

| Octadecanoic Acid | High | Moderate | High |

| 9-Hexadecenoic Acid | High | Low | Moderate |

| 9,12-Octadecadienoic Acid | High | High | High |

| This compound | TBD | TBD | TBD |

Propriétés

IUPAC Name |

18-cyclohexyloctadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c25-24(26)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-23-20-16-14-17-21-23/h23H,1-22H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEWIVILEVTEGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692949 |

Source

|

| Record name | 18-Cyclohexyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19708-98-6 |

Source

|

| Record name | 18-Cyclohexyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.